molecular formula C19H21NO4 B2731126 N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide CAS No. 2034526-66-2

N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide

Cat. No. B2731126
CAS RN: 2034526-66-2
M. Wt: 327.38
InChI Key: WSEPEKIWZRYGCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isochroman derivatives has been reported in the literature . The process involves the Lewis acid catalyzed rearrangement of methyl 4,5-trans-4-aryldioxolan-5-ylacetates . The choice of Lewis acid is determined by the substitution pattern of the aromatic ring .

Scientific Research Applications

Tumor Proliferation Assessment

N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide and related compounds have been utilized in evaluating tumor proliferation. A study by Dehdashti et al. (2013) explored the use of a derivative, 18F-ISO-1, in PET imaging to assess tumor proliferation in patients with malignant neoplasms like lymphoma, breast cancer, and head and neck cancer. The study found significant correlations between 18F-ISO-1 uptake and tumor proliferation markers, suggesting its potential in evaluating solid tumor proliferation.

Synthetic Chemistry

This compound derivatives have significant applications in synthetic chemistry. For instance, Yoshida et al. (2014) developed a practical and efficient synthesis route for YM758 monophosphate, a potent If current channel inhibitor, showcasing the compound's importance in medicinal chemistry.

Conformational Analysis

Studies also focus on the molecular structure and conformational analysis of similar compounds. Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry.

Fluorescent Studies

In the realm of fluorescence, Wang et al. (2011) synthesized isomeric fluorescent β-cyclodextrins modified by aminobenzamides, including structures similar to this compound. They explored the relationships between the conformations and fluorescence characteristics of these compounds, demonstrating different fluorescence behaviors in response to guest molecules.

Pharmacological Applications

In pharmacology, Umehara et al. (2009) identified human metabolites of a related compound, YM758, a novel If channel inhibitor, and investigated its transporter-mediated renal and hepatic excretion. This study is crucial in understanding the metabolic pathways and excretion mechanisms of similar compounds, including this compound.

Environmental Chemistry

In environmental chemistry, Mamouni et al. (1992) studied the photolysis of isoxaben, a compound structurally related to this compound, in various conditions. This research provides insights into the environmental behavior and degradation pathways of similar compounds.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-17-8-7-14(10-18(17)23-2)19(21)20-11-16-9-13-5-3-4-6-15(13)12-24-16/h3-8,10,16H,9,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEPEKIWZRYGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CC3=CC=CC=C3CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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